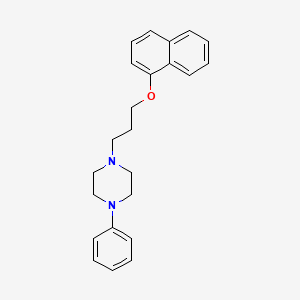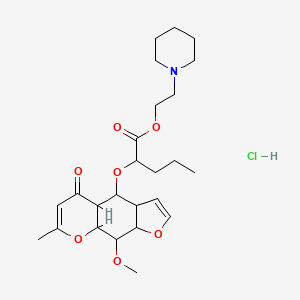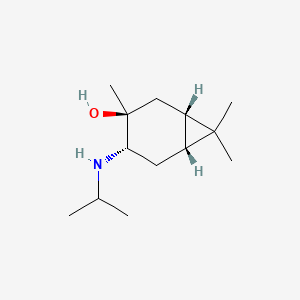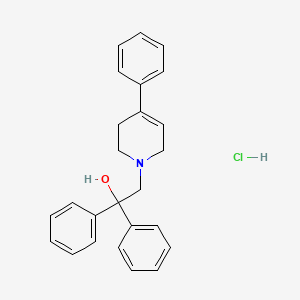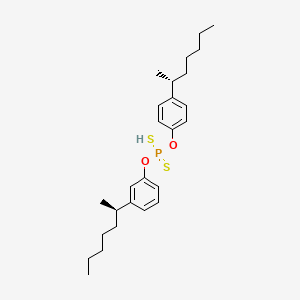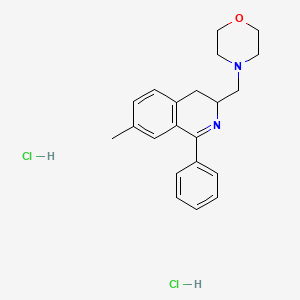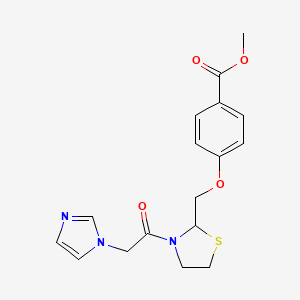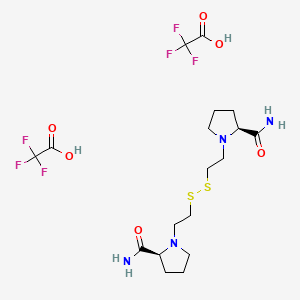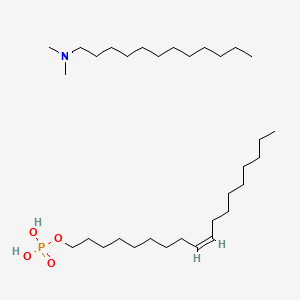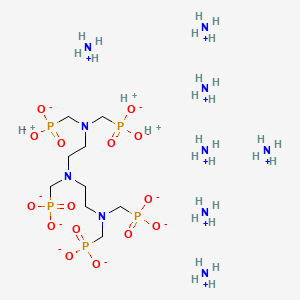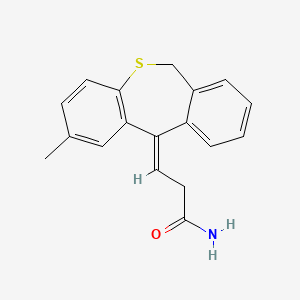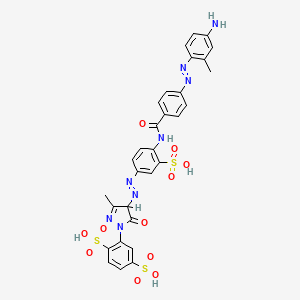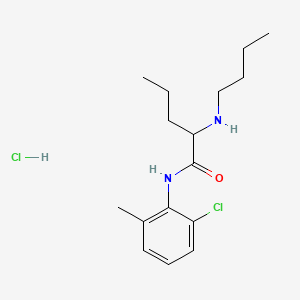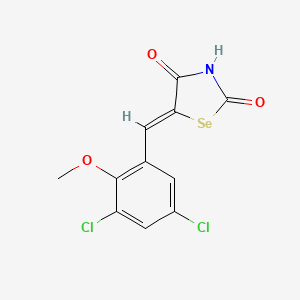
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, nitrogen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with selenazolidine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazolidine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and infectious diseases.
Industry: It may find applications in the development of new materials and chemical processes, particularly those involving selenium-containing compounds
Mecanismo De Acción
The mechanism of action of 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s selenazolidine ring and methoxyphenyl group may interact with cellular proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chromene-3-yl)methylene-2,4-thiazolidinedione: This compound has a similar structure but contains a thiazolidine ring instead of a selenazolidine ring.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound features a similar methoxyphenyl group and chlorine atoms but has a different core structure.
Uniqueness
The presence of the selenazolidine ring in 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione distinguishes it from other similar compounds. Selenium-containing compounds often exhibit unique biological activities and chemical properties, making this compound a valuable target for further research and development .
Propiedades
Número CAS |
82085-52-7 |
|---|---|
Fórmula molecular |
C11H7Cl2NO3Se |
Peso molecular |
351.1 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2NO3Se/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(15)14-11(16)18-8/h2-4H,1H3,(H,14,15,16)/b8-3- |
Clave InChI |
IGGHANPGTWCWAI-BAQGIRSFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)[Se]2 |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


